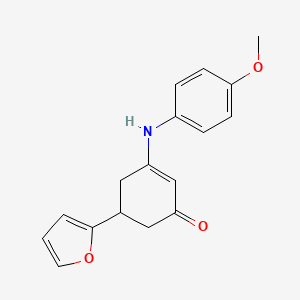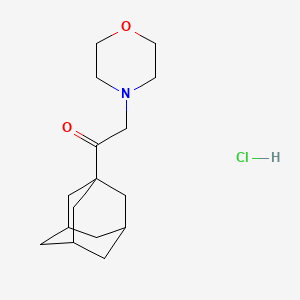![molecular formula C16H13N3O2 B5041229 5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one](/img/structure/B5041229.png)
5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a phenyl group and a hydroxyphenylmethylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-phenyl-4H-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine derivative.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(2-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one
- 5-[(4-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one
- 5-[(3-methoxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one
Uniqueness
5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one is unique due to the presence of the hydroxy group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-14-8-4-5-12(9-14)11-17-15-10-16(21)19(18-15)13-6-2-1-3-7-13/h1-9,11,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKFKAVLUIVQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)N=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(4-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5041149.png)


![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B5041175.png)
![2-(1-{1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B5041186.png)
![4-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5041187.png)
![ethyl [(5E)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5041194.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5041198.png)

![2-(4-nitrophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5041209.png)
![1-(4-FLUOROPHENYL)-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B5041227.png)
![4-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B5041244.png)

![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5041250.png)
